Bombesin acetate

Description

BenchChem offers high-quality Bombesin acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bombesin acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

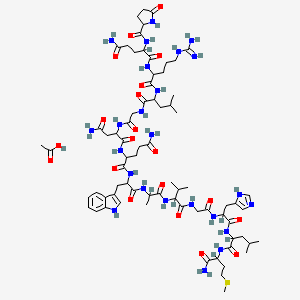

Molecular Formula |

C73H114N24O20S |

|---|---|

Molecular Weight |

1679.9 g/mol |

IUPAC Name |

acetic acid;N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S.C2H4O2/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;1-2(3)4/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);1H3,(H,3,4) |

InChI Key |

KWYGODXEILBTFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Primary Structure of Bombesin from Amphibian Skin

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bombesin (BBN) is a tetradecapeptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. Its discovery by Vittorio Erspamer in 1971 marked a watershed moment in peptide pharmacology, revealing that amphibian skin secretions contain homologs of mammalian neuropeptides. Bombesin is the prototype of a family of peptides including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), which regulate critical physiological processes such as smooth muscle contraction, gastrin release, and satiety. Today, the Bombesin receptor family (BB1, BB2, BB3) serves as a primary target for oncological imaging and peptide receptor radionuclide therapy (PRRT) in prostate and breast cancers.

This guide details the original isolation protocols, the logic of its primary structure determination, and the chemical characteristics that define its biological stability and receptor affinity.

Historical Context & Source Material

Vittorio Erspamer , often called the "pharmacologist of the skin," hypothesized that amphibian skin secretions served as a vast storehouse of bioactive amines and peptides. In the late 1960s, his team at the University of Rome screened extracts from hundreds of amphibian species.

-

Source Species: Bombina bombina and Bombina variegata (Discoglossidae family).

-

Tissue: Dorsal skin, which contains granular glands responsible for secreting defensive toxins.

-

Bioactivity: The crude extracts were initially flagged for their potent stimulant action on smooth muscle preparations (rat uterus, kitten small intestine) and their ability to stimulate gastric acid secretion, distinct from the actions of bradykinin or caerulein.

Protocol: Isolation and Purification

The isolation of Bombesin required separating a femtomolar-active peptide from a complex matrix of biogenic amines (serotonin, bufotenine) and proteins. The protocol established by Anastasi, Erspamer, and Bucci (1971) relies on solvent extraction followed by a specific adsorption step that became a hallmark of Erspamer’s methodology.

Experimental Workflow

-

Extraction: Fresh skins are minced and extracted with 80% methanol. This precipitates high-molecular-weight proteins while solubilizing peptides and amines.[1]

-

Alumina Adsorption (Critical Step): The methanolic extract is passed through a column of alkaline alumina.

-

Fractionation: The eluate is concentrated and subjected to gel filtration chromatography (Sephadex G-25) to separate based on size.

-

Final Purification: Ion-exchange chromatography (CM-Sephadex) or paper electrophoresis is used to isolate the peptide to homogeneity.[1]

Visualization of Isolation Logic

Figure 1: The purification workflow used by Anastasi et al. (1971).[1] The alumina step was crucial for removing bulk impurities from the crude skin extract.

Primary Structure Determination

In 1971, mass spectrometry for peptides was not routine. The sequence was determined via classical degradation chemistry: amino acid analysis, enzymatic hydrolysis, and Edman degradation.

Amino Acid Composition

Acid hydrolysis (6M HCl, 110°C, 24h) revealed the following composition. Note that Tryptophan (Trp) is destroyed by acid hydrolysis and was determined separately (likely by UV spectroscopy or alkaline hydrolysis).

| Amino Acid | Molar Ratio | Notes |

| Glutamic Acid (Glx) | 3 | Represents Glu, Gln, or pGlu |

| Leucine (Leu) | 2 | |

| Glycine (Gly) | 3 | |

| Arginine (Arg) | 1 | Site of Trypsin cleavage |

| Alanine (Ala) | 1 | |

| Valine (Val) | 1 | |

| Histidine (His) | 1 | |

| Methionine (Met) | 1 | C-terminal residue |

| Aspartic Acid (Asx) | 1 | Represents Asp or Asn |

| Tryptophan (Trp) | 1 | Determined spectrophotometrically |

| Total | 14 |

Sequence Elucidation Logic

The researchers faced two major hurdles: a blocked N-terminus and a C-terminal amide.[1]

-

N-Terminal Blockade: The intact peptide did not react with dansyl chloride or phenylisothiocyanate (Edman reagent), indicating a blocked N-terminus. Based on the abundance of Glx and the precedent of other bioactive peptides (e.g., Eledoisin, Physalaemin), Pyroglutamic acid (pGlu) was hypothesized.

-

Enzymatic Fragmentation:

-

Trypsin: Cleaves C-terminal to Arginine (Arg).[1]

-

Chymotrypsin: Cleaves C-terminal to aromatic/hydrophobic residues (Trp, Leu, Met).

-

Produced overlapping fragments that bridged the Trypsin cleavage site.

-

-

-

C-Terminal Amide: The C-terminal Methionine was resistant to Carboxypeptidase A digestion (which requires a free carboxyl group), suggesting modification. The presence of amide ammonia in the hydrolysis data confirmed the structure as Met-NH2 .

Sequence Assembly Diagram

The following diagram illustrates how overlapping fragments from Trypsin and Chymotrypsin digests were used to reconstruct the full sequence.

Figure 2: Reconstruction of the Bombesin sequence. Tryptic cleavage at Arg-3 separates the N-terminal block.[1] Chymotryptic cleavage at Leu-4 and Trp-8 provides the overlaps necessary to order the fragments.[1]

Structural Analysis and Pharmacology

The primary structure of Bombesin is: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 [1]

Key Structural Domains

-

N-Terminus (pGlu-Gln-Arg): The pyroglutamic acid protects the peptide from N-terminal exopeptidases, significantly increasing its half-life in biological fluids.[1]

-

C-Terminus (Trp-Ala-Val-Gly-His-Leu-Met-NH2): This decapeptide region is the pharmacophore .[1] It is highly conserved across the Bombesin-like peptide family (including GRP and Neuromedin B).[1]

-

Receptor Binding: The C-terminal amide is essential for high-affinity binding to the G-protein coupled receptors (BB1, BB2).[1] De-amidation results in a loss of potency >1000-fold.

-

Trp-8: Critical for receptor activation (pi-stacking interactions in the binding pocket).

-

Homology

Bombesin is the amphibian homolog of mammalian Gastrin-Releasing Peptide (GRP) .[4]

-

Human GRP: ...Trp-Ala-Val-Gly-His-Leu-Met-NH2 The 7 C-terminal amino acids are identical, which explains why Bombesin is fully active in human tissues.[1]

References

-

Anastasi, A., Erspamer, V., & Bucci, M. (1971). Isolation and structure of bombesin and alytesin, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes.[5] Experientia, 27(2), 166-167.[5] Link

-

Anastasi, A., Erspamer, V., & Bucci, M. (1972). Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs.[6][7] Archives of Biochemistry and Biophysics, 148(2), 443-446.[6][7] Link

-

Erspamer, V. (1988). Discovery, isolation, and characterization of bombesin-like peptides.[8] Annals of the New York Academy of Sciences, 547(1), 3-9. Link

-

Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42. Link

Sources

- 1. Bombesin receptor-mediated imaging and cytotoxicity: review and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. research.wur.nl [research.wur.nl]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Isolation and structure of bombesin and alytesin, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Expression of Bombesin Receptors in Prostate and Lung Cancer Cells

Executive Summary

This technical guide analyzes the expression, signaling mechanisms, and therapeutic targeting of Bombesin receptors (specifically GRPR, NMBR, and BRS-3) in prostate and lung malignancies. While the Prostate-Specific Membrane Antigen (PSMA) dominates the current landscape of prostate cancer theranostics, the Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a critical complementary target, particularly for low-grade, androgen-dependent disease and PSMA-negative lesions. In lung cancer, these receptors drive autocrine growth loops, presenting distinct opportunities for therapeutic intervention.

Key Takeaway: Successful interrogation of these G-Protein Coupled Receptors (GPCRs) requires specific technical adjustments—standard Western Blot protocols often fail due to heavy glycosylation, and IHC requires rigorous antigen retrieval to unmask epitopes.

Part 1: Molecular Biology of Bombesin Receptors

The mammalian Bombesin receptor family consists of three G-protein coupled receptors (GPCRs) that share ~50% sequence homology but exhibit distinct ligand affinities and tissue distributions.

| Receptor Subtype | Gene Location | Endogenous Ligand | Primary Signaling Coupling |

| GRPR (BB2) | Xp22.2 | Gastrin-Releasing Peptide (GRP) | Gαq/11 (Calcium mobilization) |

| NMBR (BB1) | 6q24 | Neuromedin B (NMB) | Gαq/11 |

| BRS-3 (BB3) | Xq26 | Orphan (Unknown high-affinity ligand) | Gαq/11 |

Signaling Architecture

Upon ligand binding, these receptors trigger a cascade primarily mediated by the Gαq/11 subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG.

-

IP3: Triggers intracellular Ca²⁺ release (rapid, transient).

-

DAG: Activates Protein Kinase C (PKC).

-

EGFR Transactivation: A critical mechanism in cancer cells where GRPR activation leads to the metalloprotease-mediated shedding of EGFR ligands (e.g., amphiregulin), subsequently activating the EGFR-MAPK/ERK pathway to drive proliferation.

Figure 1: Canonical GRPR signaling pathway illustrating Gq-coupling and EGFR transactivation mechanisms.

Part 2: Expression Landscape in Oncology

Prostate Cancer (PCa)

GRPR expression in prostate cancer is inversely correlated with tumor grade, creating a "theranostic blind spot" if relying solely on PSMA.

-

High Expression: Well-differentiated carcinomas (Gleason Score 6-7) and prostatic intraepithelial neoplasia (PIN).

-

Low Expression: Poorly differentiated, high-grade tumors and some late-stage castration-resistant prostate cancers (CRPC).

-

Clinical Implication: GRPR-targeted imaging (e.g., ⁶⁸Ga-RM2) can detect tumors that are PSMA-negative or have low PSMA expression due to neuroendocrine differentiation.

Lung Cancer[1][2][3]

-

Small Cell Lung Cancer (SCLC): Functions as a classic autocrine loop. SCLC cells secrete GRP and express GRPR/NMBR, driving their own division.

-

Non-Small Cell Lung Cancer (NSCLC): Expression is frequent but variable.

Part 3: Technical Methodologies

This section details self-validating protocols. The most common failure mode in GRPR research is the misidentification of the receptor protein due to glycosylation or non-specific antibody binding.

Protocol 1: Immunohistochemistry (IHC) for GRPR

Objective: Visualizing receptor density in FFPE tissue sections.

Critical Variable: Antigen Retrieval. GRPR epitopes are easily masked by formalin fixation. Standard citrate boiling is often insufficient without optimization.

-

Deparaffinization: Xylene (3x 5 min), graded ethanols (100% -> 70%), dH₂O.

-

Antigen Retrieval (HIER):

-

Buffer: Citrate Buffer (10mM, pH 6.0) is preferred over EDTA for GRPR.

-

Method: Microwave at 95°C for 8 minutes, cool for 5 minutes, then microwave again at 95°C for 4 minutes.

-

Cooling: Allow slides to cool to RT in the buffer (approx. 20 min). Do not rush this step; rapid cooling causes uneven antigenicity.

-

-

Blocking: 5% Normal Goat Serum + 0.3% Triton X-100 in PBS (1 hour at RT).

-

Primary Antibody:

-

Detection: HRP-polymer conjugated secondary antibody (e.g., EnVision+ system) to minimize background compared to biotin-avidin systems.

-

Visualization: DAB chromogen.

Validation Controls:

-

Positive Control: Human PC-3 prostate cancer cells (high GRPR).

-

Negative Control: DU-145 cells (low/absent GRPR) or omission of primary antibody.

Protocol 2: Western Blotting & The Glycosylation Trap

Objective: Quantifying protein expression levels.

The Trap: The predicted molecular weight of GRPR is ~43 kDa. However, due to extensive N-linked glycosylation, the functional receptor migrates at 75-85 kDa (broad band). Bands at 43 kDa often represent immature cytosolic protein.

Optimized Workflow:

-

Lysis: Use RIPA buffer supplemented with protease inhibitors.

-

Enhancement: For low-expressing lines, perform membrane enrichment. Centrifuge lysate at 1,000xg (remove debris), then supernatant at 20,000xg (4°C, 30 min) to pellet membranes. Resuspend pellet in lysis buffer.

-

-

Deglycosylation (Validation Step):

-

Treat 20µg of lysate with PNGase F for 1 hour at 37°C prior to loading.

-

Result: The 75-85 kDa smear should collapse into a sharp band at ~43 kDa. This proves the upper band is the specific receptor.

-

-

Blotting: Transfer to PVDF membrane. Block with 5% non-fat milk.

-

Antibody: Use the same validated antibody as IHC (1:1000 dilution).

Protocol 3: Radioligand Binding Assay (The Gold Standard)

Objective: Determining receptor density (Bmax) and affinity (Kd).[4]

This assay is superior to IHC/Western for quantifying surface receptors available for drug binding.

Figure 2: Workflow for competitive radioligand binding assay.

Methodology:

-

Tracer: ¹²⁵I-Tyr⁴-Bombesin or ¹²⁵I-GRP.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Procedure: Incubate cell membranes with fixed tracer (e.g., 50 pM) and increasing concentrations of "cold" competitor (10⁻¹² to 10⁻⁶ M).

-

Separation: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 4: Therapeutic Implications[2]

Agonists vs. Antagonists

Historically, agonists were used because they internalize into the cell (receptor-mediated endocytosis), trapping the radiolabel. However, antagonists are now preferred for two reasons:

-

Safety: Agonists trigger physiological effects (gastric secretion, smooth muscle contraction). Antagonists do not.

-

Efficacy: Unexpectedly, antagonists often show higher tumor uptake and retention because they bind to more binding sites (both active and inactive conformations of the receptor), whereas agonists only bind the active state.

Emerging Radiopharmaceuticals

-

⁶⁸Ga-RM2 (Antagonist): The leading PET tracer for visualizing GRPR-positive prostate cancer.

-

¹⁷⁷Lu-RM2: A therapeutic analog currently in clinical trials. It delivers beta radiation specifically to GRPR-expressing cells.

References

-

Jensen, R. T., et al. (2008).[5][6] "International Union of Pharmacology. LXVIII. Mammalian bombesin receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and disease states." Pharmacological Reviews. Link

-

Morgat, C., et al. (2017). "Targeting of Gastrin-Releasing Peptide Receptors for Radioligand Therapy of Prostate Cancer and Other Malignancies." Journal of Nuclear Medicine. Link

- Schally, A. V., et al. (2011). "Bombesin receptors as novel targets for the treatment of various malignancies." Current Opinion in Molecular Therapeutics.

-

Maina, T., et al. (2016). "GRPR antagonists in cancer imaging and therapy."[2] Annals of Nuclear Medicine. Link

-

Baratto, L., et al. (2020). "PSMA- and GRPR-Targeted PET: Results from 50 Patients with Biochemically Recurrent Prostate Cancer." Journal of Nuclear Medicine. Link

-

Thermo Fisher Scientific. "GRPR Polyclonal Antibody Product Information & Validation." Link

Sources

- 1. youtube.com [youtube.com]

- 2. GRPr Antagonist 68Ga-SB3 PET/CT Imaging of Primary Prostate Cancer in Therapy-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-GRPR Antibody (A334492) | Antibodies.com [antibodies.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

An In-depth Technical Guide on the Role of the Orphan Receptor BRS-3 in Metabolism and Obesity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombesin receptor subtype-3 (BRS-3) stands as an enigmatic yet crucial player in the complex orchestration of energy homeostasis. As an orphan G protein-coupled receptor (GPCR), its endogenous ligand remains elusive, yet a compelling body of evidence firmly establishes its role in regulating metabolism and body weight. This technical guide provides a comprehensive exploration of BRS-3, from its molecular signaling cascades to its physiological impact on metabolism and its potential as a therapeutic target for obesity and related metabolic disorders. We delve into the causality behind experimental findings, present detailed protocols for key assays, and offer a forward-looking perspective on the opportunities and challenges in targeting this intriguing receptor.

Introduction: The Emergence of an Orphan with a Critical Metabolic Mandate

BRS-3 belongs to the bombesin receptor family, sharing structural homology with the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR).[1][2] Unlike its counterparts, BRS-3 does not bind with high affinity to any known endogenous bombesin-related peptides, classifying it as an orphan receptor.[3][4] Its significance in metabolic regulation was unequivocally demonstrated by the phenotype of BRS-3 knockout (KO) mice. These mice develop a distinct metabolic syndrome characterized by obesity, hypertension, impaired glucose metabolism, insulin resistance, hyperphagia (excessive eating), and a reduced metabolic rate.[5][6] This pivotal discovery positioned BRS-3 as a key regulator of energy balance and a promising target for therapeutic intervention in metabolic diseases.

Predominantly expressed in the central nervous system, particularly within the hypothalamus, BRS-3 is strategically located to influence the body's central energy management systems.[1] Activation of BRS-3 has been shown to modulate signaling pathways critical for energy balance, influencing appetite, thermogenesis, and overall energy expenditure.[1][3]

Molecular Mechanisms: Decoding the BRS-3 Signal

BRS-3 is a Gq-coupled receptor.[3] Upon activation by an agonist, it initiates a canonical signaling cascade that is fundamental to its physiological effects.

The Gq/Phospholipase C Pathway

The primary signaling mechanism of BRS-3 involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2]

-

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]

This signaling cascade is a common feature of Gq-coupled receptors and is central to many of the cellular responses mediated by BRS-3.

Downstream Signaling and Crosstalk

The activation of BRS-3 extends beyond the canonical Gq/PLC pathway, engaging a network of downstream effectors that contribute to its diverse physiological roles:

-

MAPK/ERK Pathway: Studies have shown that BRS-3 activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[7] This pathway is a critical regulator of cell growth, differentiation, and metabolism.

-

PI3K/Akt Pathway: BRS-3 signaling also involves the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central node in insulin signaling and glucose metabolism.[2]

-

mTOR and Hippo Pathways: Evidence suggests that BRS-3 can also modulate the mammalian target of rapamycin (mTOR) and Hippo signaling pathways, which are involved in cell growth and proliferation.[2]

The intricate interplay of these signaling pathways underscores the multifaceted nature of BRS-3's influence on cellular function.

Physiological Role in Metabolism and Energy Homeostasis

The profound metabolic phenotype of BRS-3 knockout mice provides a clear blueprint of the receptor's physiological functions. BRS-3 plays a critical, non-redundant role in the regulation of energy expenditure, food intake, and glucose homeostasis.

Regulation of Energy Expenditure

A key function of BRS-3 is the regulation of metabolic rate. BRS-3 KO mice exhibit a significantly reduced metabolic rate, contributing to their obese phenotype.[5] Conversely, administration of BRS-3 agonists increases metabolic rate and body temperature.[8][9] This effect is, at least in part, mediated by the activation of brown adipose tissue (BAT), a specialized tissue for thermogenesis.[3][8] BRS-3 activation in the brain increases sympathetic nervous tone to BAT, leading to increased heat production and calorie burning.[3]

Control of Food Intake

BRS-3 is also involved in the central regulation of appetite. BRS-3 KO mice display hyperphagia, indicating a role for the receptor in satiety signaling.[5] Administration of BRS-3 agonists has been shown to decrease food intake in animal models.[1][10] This anorexigenic effect is mediated by the receptor's expression in key hypothalamic nuclei involved in appetite control.[1][9] Interestingly, activation of BRS-3 neurons in the paraventricular nucleus of the hypothalamus (PVH) suppresses food intake, while activation in the dorsomedial hypothalamus (DMH) does not, suggesting functionally distinct neuronal populations.[11]

Glucose Homeostasis and Insulin Sensitivity

The impaired glucose metabolism and insulin resistance observed in BRS-3 KO mice highlight the receptor's importance in maintaining glucose homeostasis.[5] BRS-3 activation has been shown to improve insulin sensitivity and promote glucose uptake.[1] Furthermore, BRS-3 is involved in the regulation of glucose-stimulated insulin secretion from pancreatic β-cells.[3][7][12] Studies have also revealed that BRS-3 expression is downregulated in the skeletal muscle of obese and type 2 diabetic patients, suggesting a potential link between BRS-3 dysfunction and the pathogenesis of these conditions.[7][12]

| Phenotype of BRS-3 Knockout Mice | Effect of BRS-3 Agonist Administration |

| Obesity | Reduction in body weight and fat mass[1] |

| Hyperphagia | Decreased food intake[1][10] |

| Reduced Metabolic Rate | Increased metabolic rate and energy expenditure[1][8][9] |

| Impaired Glucose Metabolism | Improved glucose tolerance and insulin sensitivity[1] |

| Insulin Resistance | Enhanced insulin action[1] |

| Hypertension | Transient increases in blood pressure have been noted[3] |

BRS-3 as a Therapeutic Target for Obesity and Metabolic Diseases

The compelling preclinical data from both genetic and pharmacological studies have positioned BRS-3 as a highly attractive target for the development of novel anti-obesity and anti-diabetic therapies.[1][6]

The Promise of BRS-3 Agonists

The development of potent and selective BRS-3 agonists has been a major focus of drug discovery efforts.[1] These compounds have demonstrated promising efficacy in preclinical models, leading to:

-

Reduced Body Weight and Adiposity: BRS-3 agonists consistently produce weight loss in various animal models of obesity.[1]

-

Improved Metabolic Parameters: Beyond weight loss, these agonists improve insulin sensitivity, glucose tolerance, and lipid profiles.[1]

-

Dual Mechanism of Action: The ability of BRS-3 agonists to both decrease food intake and increase energy expenditure offers a powerful two-pronged approach to treating obesity.[1][8]

Challenges and Considerations in Drug Development

Despite the significant therapeutic potential, the development of BRS-3 agonists for clinical use faces several challenges:

-

Central vs. Peripheral Action: A key question is whether centrally-acting agonists are required for efficacy.[6] While central activation appears to mediate many of the metabolic benefits, it may also be associated with undesirable side effects.

-

Cardiovascular Effects: A significant concern is the potential for cardiovascular side effects. Some centrally acting BRS-3 agonists have been shown to cause transient increases in heart rate and blood pressure in both animal and human studies.[3][6] This is a critical hurdle to overcome, as obesity is itself a major risk factor for cardiovascular disease.

-

Species Differences: As with many drug targets, there may be species-specific differences in the pharmacology and physiology of BRS-3 that could impact the translation of preclinical findings to humans.

Experimental Protocols for BRS-3 Research

Rigorous and well-validated experimental protocols are essential for advancing our understanding of BRS-3 and for the development of effective therapeutics.

In Vitro Characterization of BRS-3 Ligands

Objective: To determine the binding affinity and functional potency of novel compounds at the BRS-3 receptor.

Methodology: Radioligand Binding Assay (for affinity)

-

Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human BRS-3 receptor.

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Reaction: Incubate membrane preparations with a known radiolabeled BRS-3 ligand (e.g., [125I]-labeled peptide agonist) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Methodology: Calcium Mobilization Assay (for functional potency)

-

Cell Culture: Plate BRS-3 expressing cells in a 96-well or 384-well plate.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: Determine the EC50 (concentration of agonist that produces 50% of the maximal response).

In Vivo Assessment of Metabolic Phenotype in Mouse Models

Objective: To evaluate the effects of genetic manipulation of BRS-3 or pharmacological intervention on energy balance and glucose homeostasis in mice.

Methodology: Indirect Calorimetry for Energy Expenditure

-

Animal Acclimation: Individually house mice in metabolic cages and allow for an acclimation period.

-

Data Collection: Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (e.g., 24-48 hours).

-

Calculation of Energy Expenditure: Calculate energy expenditure (heat production) using the Weir equation.

-

Respiratory Exchange Ratio (RER): Calculate RER (VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).

-

Data Analysis: Analyze data for differences in energy expenditure, RER, and physical activity between experimental groups.

Methodology: Glucose Tolerance Test (GTT)

-

Fasting: Fast mice overnight (typically 6 hours).

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

-

Glucose Administration: Administer a bolus of glucose via intraperitoneal (IP) injection or oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.

Conclusion and Future Directions

The orphan receptor BRS-3 has emerged from obscurity to become a validated and compelling target for the treatment of obesity and type 2 diabetes. Its central role in regulating both energy intake and expenditure provides a unique therapeutic opportunity. The journey from an orphan receptor to a promising drug target has been driven by meticulous research, from the initial characterization of the knockout mouse phenotype to the development of selective pharmacological tools.

Future research in the field will likely focus on several key areas:

-

Deorphanization of BRS-3: The identification of the endogenous ligand for BRS-3 remains a critical unanswered question. Its discovery would undoubtedly provide profound insights into the physiological regulation of the receptor and could open up new avenues for therapeutic intervention.

-

Elucidating Downstream Neural Circuits: A deeper understanding of the specific neural circuits downstream of BRS-3 activation is needed to dissect the distinct pathways that mediate its effects on food intake, energy expenditure, and cardiovascular function.[11][13]

-

Developing Peripherally Restricted Agonists: To mitigate the potential for central nervous system-mediated cardiovascular side effects, the development of peripherally acting BRS-3 agonists is a high priority.

-

Combination Therapies: Exploring the synergistic potential of BRS-3 agonists in combination with other anti-obesity medications could lead to more effective and durable weight loss.

References

-

González, N., Moreno, P., & Jensen, R. T. (2015). Bombesin receptor-subtype 3 as a potential target for obesity and diabetes. Expert Opinion on Therapeutic Targets, 19(9), 1153–1170. [Link]

-

Creative Biolabs. (2024). What are BRS3 agonists and how do they work?. Creative Biolabs Blog. [Link]

-

González, N., Moreno, P., & Jensen, R. T. (2015). Bombesin receptor subtype 3 as a potential target for obesity and diabetes. ResearchGate. [Link]

-

Moody, T. W., & Jensen, R. T. (2022). Bombesin Receptor Subtype-3 Regulates Tumor Growth by HER2 Tyrosine Phosphorylation in a Reactive Oxygen Species-Dependent Manner in Lung Cancer Cells. MDPI. [Link]

-

Sutton, S. W., & Weber, H. C. (2018). Bombesin-Like Receptor 3: Physiology of a Functional Orphan. Journal of the Endocrine Society, 2(7), 817–826. [Link]

-

GeneCards. (n.d.). BRS3 Gene. GeneCards The Human Gene Database. [Link]

-

González, N., et al. (2013). Bombesin Receptor Subtype-3 (BRS-3), a novel candidate as therapeutic molecular target in obesity and diabetes. ResearchGate. [Link]

-

Guan, X., et al. (2010). Regulation of Energy Homeostasis by Bombesin Receptor Subtype-3: Selective Receptor Agonists for the Treatment of Obesity. ResearchGate. [Link]

-

Moreno, P., et al. (2016). Effect of bombesin receptor subtype-3 and its synthetic agonist on signaling, glucose transport and metabolism in myocytes from patients with obesity and type 2 diabetes. Spandidos Publications. [Link]

-

Ohki-Hamazaki, H., Watase, K., Yamamoto, K., et al. (1997). Mice lacking bombesin receptor subtype-3 develop metabolic defects and obesity. Nature, 390(6656), 165–169. [Link]

-

Wikipedia. (n.d.). Bombesin-like receptor 3. Wikipedia. [Link]

-

Andrijevic, D., et al. (2020). Brs3 neurons in the mouse dorsomedial hypothalamus regulate body temperature, energy expenditure and heart rate, but not food intake. eLife. [Link]

-

Guan, X. M., et al. (2010). Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity. Cell metabolism, 11(2), 101–112. [Link]

-

Feng, Y., et al. (2011). Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E933–E941. [Link]

-

Moreno, P., et al. (2013). Human BRS-3 receptor: functions/role in cell signaling pathways and glucose metabolism in obese or diabetic myocytes. PubMed. [Link]

-

González, N., et al. (2013). Bombesin receptor subtype-3 (BRS-3), a novel candidate as therapeutic molecular target in obesity and diabetes. PubMed. [Link]

-

Sutton, S. W., & Weber, H. C. (2018). Bombesin-Like Receptor 3: Physiology of a Functional Orphan. PubMed. [Link]

-

Mu, M., & Wu, B. (2025). A multiscale review of hypothalamic BRS3 neurochemistry: From receptor distribution to circuit-based therapeutic strategies. Life Sciences. [Link]

-

Andrikopoulos, S. (2009). Methods and Models for Metabolic Assessment in Mice. PubMed Central. [Link]

-

Hill, R. K., et al. (2018). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central. [Link]

Sources

- 1. What are BRS3 agonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bombesin-like receptor 3 - Wikipedia [en.wikipedia.org]

- 5. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of bombesin receptor subtype-3 and its synthetic agonist on signaling, glucose transport and metabolism in myocytes from patients with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brs3 neurons in the mouse dorsomedial hypothalamus regulate body temperature, energy expenditure and heart rate, but not food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A multiscale review of hypothalamic BRS3 neurochemistry: From receptor distribution to circuit-based therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bombesin-Mediated Autocrine & Paracrine Signaling in Oncology

Topic: Autocrine and Paracrine Stimulation of Cancer Cells by Bombesin Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Drug Discovery Scientists, Oncologists

Executive Summary

The Bombesin (BBS) family of peptides, particularly Gastrin-Releasing Peptide (GRP), functions as a critical driver in the proliferation of neuroendocrine and epithelial malignancies.[1][2][3] Unlike classical endocrine signaling, BBS peptides often operate via autocrine and paracrine loops , creating self-sustaining growth cycles in Small Cell Lung Cancer (SCLC), Prostate Cancer (PCa), and Breast Cancer.

This guide deconstructs the molecular machinery of these loops, specifically focusing on G-Protein Coupled Receptor (GPCR) signal transduction and the critical phenomenon of EGFR transactivation . It provides validated experimental workflows for detecting these loops and evaluating therapeutic antagonists.

The Molecular Machinery: Ligands and Receptors

To effectively target Bombesin signaling, one must distinguish between the mammalian homologs and their specific receptor subtypes. The "Bombesin" often cited in literature is the amphibian homolog; in humans, the relevant ligands are GRP and Neuromedin B (NMB) .

Receptor Subtype Specificity

The biological effects are mediated by three G-protein coupled receptors (GPCRs). Understanding their differential expression is vital for drug design (e.g., radioligand therapy).

| Receptor | Gene Symbol | Primary Endogenous Ligand | Key Cancer Associations | Signaling Coupling |

| BB1 | NMBR | Neuromedin B (NMB) | SCLC, Colorectal Cancer | Gαq/11 (Ca²⁺ mobilization) |

| BB2 | GRPR | GRP (Gastrin-Releasing Peptide) | Prostate (primary target) , Breast, SCLC | Gαq/11 (Primary), Gαi (Context dependent) |

| BB3 | BRS3 | Orphan (Unknown/Synthetic) | Lung Cancer (Non-SCLC), Neuroendocrine tumors | Gαq/11 |

Technical Insight: In prostate cancer, GRPR (BB2) is often overexpressed in low-grade (Gleason < 7) and localized disease, making it a complementary target to PSMA, which is upregulated in high-grade/metastatic disease [1, 2].

Mechanisms of Stimulation: The Autocrine Loop & EGFR Transactivation

The canonical view of BBS signaling involves direct Gq-mediated calcium flux. However, in solid tumors, the sustained proliferative signal is frequently maintained through EGFR Transactivation —a "Triple Membrane Passing Signal" (TMPS) mechanism.

The Signaling Cascade

-

Initiation: Tumor cells secrete GRP (Autocrine) or receive it from the microenvironment (Paracrine).

-

GPCR Activation: GRP binds GRPR (BB2), activating Gαq.[1]

-

Intracellular Relay: PLCβ hydrolyzes PIP2 into IP3 (Ca²⁺ release) and DAG (PKC activation).

-

The Critical Switch (Transactivation):

-

PKC activates Src family kinases .

-

Src activates Matrix Metalloproteases (MMP-2/9 or ADAMs).

-

MMPs cleave membrane-bound pro-ligands (e.g., pro-HB-EGF).[4]

-

-

Mitogenic Output: Soluble HB-EGF binds and activates EGFR , triggering the RAS-MAPK pathway [3, 4].[4]

Visualization: The EGFR Transactivation Pathway[1][5]

Figure 1: The "Triple Membrane Passing Signal" mechanism where GRPR signaling transactivates EGFR to drive proliferation.[5]

Therapeutic Targeting: Antagonists vs. Agonists

Historically, agonists were used for imaging (internalization strategy). However, antagonists are now preferred for both imaging and therapy.

-

Safety: Agonists induce acute side effects (abdominal cramps, nausea) by activating receptors in the gut. Antagonists do not.

-

Efficacy: Antagonists (e.g., RM2 , RC-3095 ) bind to the receptor but do not internalize as rapidly; however, they show higher tumor retention and better contrast-to-noise ratios in PET imaging [5].

-

Mechanism: Antagonists physically block the autocrine loop, preventing the binding of locally secreted GRP, thereby halting the cycle described in Section 2.

Experimental Methodologies

To validate BBS/GRP autocrine loops in your specific cancer model, use the following self-validating protocols.

Protocol A: Validation of Autocrine Growth Loops (Conditioned Media)

Objective: Prove that factors secreted by the cells drive their own growth.

-

Cell Seeding: Seed cells (e.g., PC-3 or SCLC line) at low density (2,000 cells/well) in serum-free media (SFM).

-

Conditioned Media (CM) Generation:

-

Culture a separate flask of cells to 80% confluence.

-

Wash 3x with PBS. Incubate in SFM for 24h.

-

Collect supernatant, centrifuge (1000xg, 5 min) to remove debris.

-

-

Treatment Groups:

-

Negative Control: Fresh SFM.

-

Positive Control: SFM + 10% FBS.

-

Experimental: 50% Fresh SFM + 50% CM.

-

Validation (The "Block"): 50% CM + GRPR Antagonist (e.g., 1 µM RC-3095) OR Anti-GRP Antibody (e.g., mAb 2A11).

-

-

Readout: Measure proliferation after 48-72h using a metabolic assay (e.g., MTT/WST-1) or Clonogenic assay.

-

Interpretation: If CM increases growth vs. Negative Control, and the Antagonist/Antibody reverses this effect, an autocrine loop is confirmed [6].

Protocol B: Real-Time Calcium Flux (Receptor Function)

Objective: Quantify functional receptor activity and antagonist potency.

-

Dye Loading:

-

Incubate cells with Fluo-4 AM (2-4 µM) in Tyrode’s buffer + Probenecid (2.5 mM) for 45 min at 37°C.

-

Probenecid prevents dye leakage.

-

-

Baseline Measurement: Measure fluorescence (Ex 488nm / Em 520nm) for 30s to establish a stable baseline.

-

Agonist Injection: Inject GRP (10 nM final). Observe rapid spike in fluorescence (Ca²⁺ release).

-

Antagonist Assay:

-

Pre-incubate cells with Antagonist (varying concentrations) for 10 min before GRP injection.

-

Calculate IC50 based on the reduction of the Peak Fluorescence minus Baseline.

-

Visualization: Experimental Validation Workflow

Figure 2: Logical workflow for confirming autocrine stimulation using conditioned media and specific blockade.

References

-

Gastrin-Releasing Peptide Receptor in Low Grade Prostate Cancer. Frontiers in Oncology. Link

-

GRPR versus PSMA: expression profiles during prostate cancer progression. Frontiers in Oncology. Link

-

Bombesin Receptors Regulate EGFR Transactivation in Cancer. Medical Research Archives. Link

-

Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors. MDPI. Link

-

Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine. Link

-

Autocrine TGF-β in Cancer: Review of Literature and Caveats in Experimental Analysis. Int. J. Mol. Sci.. Link

Sources

- 1. esmed.org [esmed.org]

- 2. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Convergent Roles of Bombesin in Thermoregulation and Circadian Rhythms: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted role of the bombesin family of peptides in the intricate regulation of body temperature and the orchestration of circadian rhythms. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the molecular mechanisms, signaling pathways, and physiological effects of bombesin and its cognate receptors. Furthermore, it offers detailed experimental protocols to empower researchers to investigate these fascinating biological processes.

Introduction: The Bombesin Peptide Family and their Receptors

Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. In mammals, two primary bombesin-like peptides have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB).[1] These peptides exert their diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs), namely the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor, bombesin receptor subtype 3 (BRS-3 or BB3).[2] While initially recognized for their roles in gastrointestinal physiology and cancer, a compelling body of evidence has illuminated their critical functions within the central nervous system, particularly in the hypothalamus and the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[3][4]

Table 1: The Mammalian Bombesin Receptor Family

| Receptor | Endogenous Ligand(s) | Primary CNS Locations of Interest | Key Associated Functions |

| BB1 (NMBR) | Neuromedin B (NMB) | Hypothalamus | Thermoregulation, Satiety |

| BB2 (GRPR) | Gastrin-Releasing Peptide (GRP) | Suprachiasmatic Nucleus (SCN), Hypothalamus | Circadian Rhythms, Thermoregulation, Fear Memory[5] |

| BB3 (BRS-3) | Orphan Receptor (Endogenous ligand not fully identified) | Hypothalamus | Thermoregulation, Energy Homeostasis, Glucose Metabolism[6][7] |

Bombesin's Crucial Involvement in Thermoregulation

The regulation of body temperature is a fundamental homeostatic process governed by the preoptic area (POA) of the hypothalamus.[3] Bombesin and its analogues have been shown to be potent modulators of thermoregulation, with their effects being highly dependent on the ambient temperature.

Mechanistic Insights into Bombesinergic Thermoregulation

Central administration of bombesin typically induces hypothermia in animals exposed to cold environments and can lead to hyperthermia at higher ambient temperatures.[3] This poikilothermic effect is believed to result from a bombesin-induced alteration of the thermoregulatory set-point within the hypothalamus. Electrophysiological studies have demonstrated that bombesin excites warm-sensitive neurons and inhibits cold-sensitive neurons in the POA, thereby promoting heat loss and inhibiting heat production.[8]

The different bombesin receptor subtypes contribute distinctly to this process:

-

BB1 and BB2 Receptors: Activation of these receptors in the hypothalamus is generally associated with hypothermia, mediated through downstream pathways that likely involve dopaminergic and cholinergic systems.[9]

-

BB3 Receptor (BRS-3): This orphan receptor plays a significant role in energy expenditure and thermogenesis.[6][10] Activation of BRS-3 in the hypothalamus, particularly in the paraventricular (PVH), dorsomedial (DMH), and medial preoptic (MPA) nuclei, increases energy expenditure and body temperature.[7][10] BRS-3 signaling is thought to involve Gs, Gq, and G12 protein pathways.[6]

Signaling Pathways in Bombesinergic Thermoregulation

The binding of bombesin-like peptides to their receptors initiates a cascade of intracellular signaling events. While the precise downstream pathways for each receptor in thermoregulation are still being fully elucidated, the general mechanism for these GPCRs involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores and activates protein kinase C (PKC).

Figure 1: Generalized signaling pathway for bombesin receptors.

The Emerging Role of Bombesin in Circadian Rhythms

The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, orchestrating daily rhythms in physiology and behavior. Gastrin-releasing peptide (GRP) and its receptor, BB2, are prominently expressed in the SCN, suggesting a role for bombesin-like peptides in the regulation of circadian timing.[4][11]

GRP as a Modulator of the Central Clock

Pharmacological studies have shown that GRP can phase-shift the electrical activity rhythms of SCN neurons in vitro, mimicking the effects of light exposure.[11][12] Specifically, GRP application during the subjective day has little effect, while application during the early subjective night causes phase delays and during the late subjective night induces phase advances.[12] This suggests that GRP signaling is a key component of the photic entrainment pathway of the circadian clock. In vivo administration of GRP has been shown to upregulate the expression of the immediate-early gene c-Fos and the core clock gene Per1 in the SCN.[4]

Molecular Mechanisms of Bombesin's Influence on Circadian Rhythms

The molecular clockwork within SCN neurons is composed of a series of transcriptional-translational feedback loops involving a set of core "clock genes," including Per1, Per2, Cry1, Cry2, Clock, and Bmal1.[13] GRP, through the activation of BB2 receptors, is thought to influence this core clock machinery. In vitro studies have demonstrated that GRP can induce the expression of Per1 and Per2 in the SCN.[4] The signaling cascade likely involves the activation of the MAPK/ERK pathway, a known mediator of light-induced phase shifts in the SCN.

Figure 2: Proposed signaling pathway for GRP-mediated phase shifting in the SCN.

Experimental Protocols for Investigating Bombesin's Roles

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

In Vivo Assessment of Thermoregulatory Responses to Central Bombesin Administration in Rodents

Objective: To determine the effect of centrally administered bombesin on the core body temperature of rodents at different ambient temperatures.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Cannula and microinjection pump

-

Bombesin (or specific receptor agonist/antagonist) dissolved in sterile saline

-

Rectal probe thermometer or implantable temperature transponder

-

Temperature-controlled environmental chamber

Procedure:

-

Animal Preparation: Anesthetize the rodent and secure it in the stereotaxic apparatus.

-

Cannula Implantation: Surgically implant a guide cannula aimed at the lateral cerebral ventricle or directly into the preoptic area of the hypothalamus. Allow for a recovery period of at least one week.

-

Acclimatization: Acclimate the animal to the experimental conditions, including handling and the environmental chamber, for several days prior to the experiment.

-

Baseline Measurement: On the day of the experiment, place the animal in the environmental chamber set to the desired ambient temperature (e.g., 22°C for hypothermia studies, 30°C for hyperthermia studies). Record baseline core body temperature for at least 30 minutes.

-

Microinjection: Gently restrain the animal and perform the microinjection of bombesin (e.g., 1 µg in 1 µl of saline for intracerebroventricular injection) or vehicle control over a period of 1-2 minutes.

-

Post-injection Monitoring: Return the animal to the environmental chamber and record its core body temperature at regular intervals (e.g., every 15 minutes) for at least 2 hours.

-

Data Analysis: Compare the change in body temperature from baseline between the bombesin-treated and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

In Vitro Electrophysiological Recording of SCN Neuron Activity in Response to GRP

Objective: To assess the direct effects of GRP on the firing rate of SCN neurons in a brain slice preparation.

Materials:

-

Vibrating microtome

-

Recording chamber for brain slices

-

Micromanipulators and recording electrodes

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF)

-

Gastrin-releasing peptide (GRP)

Procedure:

-

Brain Slice Preparation: Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF. Use a vibrating microtome to prepare coronal slices (300-400 µm thick) containing the SCN.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate. Using a recording electrode, obtain extracellular or whole-cell patch-clamp recordings from individual SCN neurons.

-

Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period (e.g., 5-10 minutes).

-

GRP Application: Bath-apply GRP (e.g., 100 nM) to the slice and continue recording the neuronal activity.

-

Washout: After a defined period of GRP application, switch back to the GRP-free aCSF to observe any washout of the effect.

-

Data Analysis: Analyze the change in firing frequency before, during, and after GRP application.

Quantitative PCR (qPCR) for Clock Gene Expression in the SCN Following Bombesin Treatment

Objective: To determine if bombesin or its analogues alter the expression of core clock genes in the SCN.

Materials:

-

Rodents with indwelling cannulae for central injections

-

Bombesin or GRP

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR machine and reagents (e.g., SYBR Green master mix)

-

Validated primers for clock genes (Per1, Per2, Bmal1, etc.) and a reference gene (e.g., Gapdh)

Procedure:

-

In Vivo Treatment: Administer bombesin/GRP or vehicle to the animals via the implanted cannula at a specific circadian time (e.g., subjective night for phase-shifting studies).

-

SCN Dissection: At a predetermined time point after injection, euthanize the animals and rapidly dissect the SCN from the brain.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the SCN tissue and perform reverse transcription to generate cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA and primers for the target clock genes and a reference gene.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the bombesin/GRP-treated group to the vehicle control group.

Future Directions and Therapeutic Implications

The intricate involvement of the bombesin signaling system in both thermoregulation and circadian biology presents exciting opportunities for therapeutic intervention. The development of selective agonists and antagonists for the different bombesin receptor subtypes could offer novel treatments for conditions characterized by dysregulated body temperature, such as fever and hypothermia, as well as for circadian rhythm disorders, including jet lag and shift work disorder. Furthermore, given the established role of BRS-3 in energy metabolism, targeting this receptor could provide a new avenue for the development of anti-obesity and anti-diabetic drugs.[7] Continued research into the precise molecular mechanisms and downstream signaling pathways of bombesin receptors will be crucial for the successful translation of these findings into clinical applications.

References

-

Mori, M., Maruyama, M., Hotta, N., & Nio, Y. (2017). Bombesin receptor subtype-3-expressing neurons regulate energy homeostasis through a novel neuronal pathway in the hypothalamus. Journal of Diabetes Investigation, 8(6), 736–745. [Link]

-

Lateef, D. M., Abreu-Vieira, G., Xiao, C., & Reitman, M. L. (2014). Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E681–E687. [Link]

-

Weber, H. C., & Jensen, R. T. (2019). Bombesin Receptor Subtype-3 Regulates Tumor Growth by HER2 Tyrosine Phosphorylation in a Reactive Oxygen Species-Dependent Manner in Lung Cancer Cells. International Journal of Molecular Sciences, 20(15), 3748. [Link]

-

Brown, M., Rivier, J., & Vale, W. (1977). Bombesin, somatostatin, and related peptides: actions on thermoregulation. Science, 196(4293), 998–1000. [Link]

-

Pert, A., & Sivit, C. (1977). Effect of bombesin on thermoregulation of the rabbit. European Journal of Pharmacology, 46(3), 249–255. [Link]

-

Jensen, R. T., & Coy, D. H. (2009). Bombesin receptor-mediated imaging and cytotoxicity: review and current status. Current Drug Delivery, 6(4), 337–354. [Link]

-

Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Critical Reviews in Oncogenesis, 14(2-3), 113–141. [Link]

-

Mori, M., Maruyama, M., Hotta, N., & Nio, Y. (2017). Bombesin receptor subtype-3-expressing neurons regulate energy homeostasis through a novel neuronal pathway in the hypothalamus. Journal of Diabetes Investigation, 8(6), 736–745. [Link]

-

Lin, M. T. (1987). Bombesin-induced hypothermia: possible involvement of cholinergic and dopaminergic receptors in the rat hypothalamus. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(5), 553–558. [Link]

-

Wu, H., Gong, X., & Lu, Y. (2021). Bombesin-like peptide recruits disinhibitory cortical circuits and enhances fear memories. Nature Neuroscience, 24(12), 1736–1747. [Link]

-

Hori, T., & Nakayama, T. (1982). Effects of bombesin on thermoregulatory responses and hypothalamic neuronal activities in the rat. Pflügers Archiv, 393(3), 218–223. [Link]

-

Lee, H. M., & Lee, B. J. (2022). Functional Roles of Gastrin-Releasing Peptide-Producing Neurons in the Suprachiasmatic Nucleus: Insights into Photic Entrainment and Circadian Regulation. Experimental Neurobiology, 31(1), 1–13. [Link]

-

Mori, M., Maruyama, M., Hotta, N., & Nio, Y. (2017). Bombesin receptor subtype-3-expressing neurons regulate energy homeostasis through a novel neuronal pathway in the hypothalamus. Journal of Diabetes Investigation, 8(6), 736–745. [Link]

-

Brown, T. M., Piggins, H. D., & McMahon, D. G. (2005). Gastrin-releasing peptide promotes suprachiasmatic nuclei cellular rhythmicity in the absence of vasoactive intestinal polypeptide-VPAC2 receptor signaling. The Journal of Neuroscience, 25(47), 11019–11028. [Link]

-

Rust, R. S., & Raper, J. A. (2022). Protocol for RNA fluorescence in situ hybridization in mouse meningeal whole mounts. STAR Protocols, 3(2), 101298. [Link]

-

Gugger, M., & Reubi, J. C. (2003). Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies. The American Journal of Pathology, 162(4), 1337–1346. [Link]

-

Pan, J. T., & Tsai, M. L. (1993). Stimulatory effects of bombesin-like peptides on suprachiasmatic neurons in brain slices. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 947–952. [Link]

-

Schibler, U., & Sassone-Corsi, P. (2002). Clock genes in mammalian peripheral tissues. Nature Reviews Molecular Cell Biology, 3(11), 841–851. [Link]

-

Tosini, G., & Menaker, M. (1998). Circadian expression of clock genes in the rat retina. The Journal of Neuroscience, 18(16), 6247–6253. [Link]

-

Nakamura, W., Yamazaki, S., Takasu, N. N., Mishima, K., & Block, G. D. (2011). Dissociation of Per1 and Bmal1 circadian rhythms in the suprachiasmatic nucleus in parallel with behavioral outputs. Proceedings of the National Academy of Sciences, 108(16), 6647–6652. [Link]

-

Zhang, R., Lahens, N. F., Ballance, H. I., Hughes, M. E., & Hogenesch, J. B. (2014). The rat primer sequences used in qPCR. Journal of Biological Rhythms, 29(4), 235–243. [Link]

-

de Zuzuarregui, J. R., & Colognato, H. (2022). Suprachiasmatic Neuromedin-S Neurons Regulate Arousal. bioRxiv. [Link]

-

Cuesta, M., Cermakian, N., & Boivin, D. B. (2008). Distinct patterns of Period gene expression in the suprachiasmatic nucleus underlie circadian clock photoentrainment by advances or delays. Proceedings of the National Academy of Sciences, 105(38), 14666–14671. [Link]

-

Opperhuizen, A. L., van der Spek, R., & Kalsbeek, A. (2016). Regulation of clock gene expression in peripheral tissues under ZD conditions. PLoS One, 11(1), e0146738. [Link]

-

van den Pol, A. N., & Gao, X. B. (1998). Neuropeptide mediated calcium signaling in the suprachiasmatic nucleus network. Journal of Neurophysiology, 80(3), 1361–1375. [Link]

-

Li, J., Wang, Y., & Zhang, J. (2018). An optimized protocol for whole mount in situ hybridization of mouse brain. Journal of Neuroscience Methods, 300, 1–7. [Link]

-

McArthur, A. J., & Gillette, M. U. (2000). Gastrin-releasing peptide phase-shifts suprachiasmatic nuclei neuronal rhythms in vitro. The Journal of Neuroscience, 20(14), 5414–5421. [Link]

-

Biocompare. (n.d.). Anti-Bombesin Antibody Products. Retrieved February 6, 2026, from [Link]

-

Gabriel, B. M., & Zierath, J. R. (2019). Circadian Regulation in Tissue Regeneration. Cells, 8(9), 1047. [Link]

-

McArthur, A. J., & Gillette, M. U. (2000). Gastrin-releasing peptide phase-shifts suprachiasmatic nuclei neuronal rhythms in vitro. The Journal of Neuroscience, 20(14), 5414–5421. [Link]

-

Ono, D., Honma, S., & Honma, K. I. (2013). Two coupled circadian oscillations regulate Bmal1-ELuc and Per2-SLR2 expression in the mouse suprachiasmatic nucleus. PLoS One, 8(9), e75871. [Link]

-

Simmons, D. M., & Swanson, L. W. (1993). In situ hybridization protocols. In Situ Hybridization: A Practical Approach, 67-97. [Link]

-

Mazuski, C. (2017). The Role of VIP SCN Neurons in Circadian Physiology and Behavior [Doctoral dissertation, Washington University in St. Louis]. eScholarship@WUSTL. [Link]

-

Yang, X., Liu, Y., & Tao, L. (2017). A role for the clock period circadian regulator 2 gene in regulating the clock gene network in human oral squamous cell carcinoma cells. Oncology Letters, 14(5), 5557–5564. [Link]

-

Cocomello, E., & McMahon, D. G. (2024). SCN gene expression plasticity in response to photoperiod. bioRxiv. [Link]

-

Asher, G., & Schibler, U. (2011). The metabolic significance of peripheral tissue clocks. Cell Metabolism, 13(2), 125–137. [Link]

-

Landgraf, D., McCarthy, M. J., & Welsh, D. K. (2016). Light affects behavioral despair involving the clock gene Period 1. PLoS One, 11(4), e0153884. [Link]

-

Kandalepas, P. C., Mitchell, J. W., & Gillette, M. U. (2016). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. Molecules, 21(9), 1184. [Link]

-

Zhang, Y., Wang, W., & Li, J. (2024). Cellular effects of GABA agonists on SCN neurons. Research Square. [Link]

-

Panula, P., & Yang, H. Y. (1985). Bombesin-like immunoreactivity in the central nervous system of capsaicin-treated rats: a radioimmunoassay and immunohistochemical study. Brain Research, 341(2), 269–276. [Link]

-

Ahmed, N., & Nakao, M. (2021). Attenuated SIRT1 Activity Leads to PER2 Cytoplasmic Localization and Dampens the Amplitude of Bmal1 Promoter-Driven Circadian Oscillation. Frontiers in Molecular Biosciences, 8, 700936. [Link]

-

Simmons, D. M., Arriza, J. L., & Swanson, L. W. (1989). A Complete Protocol for In Situ Hybridization of Messenger RNAs in Brain and Other Tissues with Radio-Labelled Single-Stranded RNA Probes. The Journal of Histotechnology, 12(3), 169–181. [Link]

-

Life Sciences Outreach, Harvard University. (2020, July 14). Visualizing Neuronal Activity via Calcium Signaling [Video]. YouTube. [Link]

-

Morishita, M., Higo, S., & Hattori, Y. (2023). Immunohistochemistry for ESR2 with a Mouse Monoclonal Antibody (PPZ0506). The Journal of Nippon Medical School, 90(2), 138–140. [Link]

-

Zhang, Y., & Li, J. (2014). Research progress on the central mechanism underlying regulation of visceral biological rhythm by per2 (Review). Experimental and Therapeutic Medicine, 8(5), 1367–1372. [Link]

-

Schibler, U. (2002). Clock genes in mammalian peripheral tissues. Nature Reviews Molecular Cell Biology, 3(11), 841–851. [Link]

-

Petrzilova, S., & Bendova, Z. (2017). Daily profiles of expression of clock genes Bmal1, Cry1, Per2 and... Physiological Research, 66(Suppl 2), S229–S238. [Link]

-

Singer, R. H. (1998). Singer Lab Protocols: In Situ Hybridization of Mammalian Cells. Albert Einstein College of Medicine. [Link]

-

Cell Press. (2019, May 9). Calcium Imaging Gets a Multicolor Makeover [Video]. YouTube. [Link]

Sources

- 1. Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bombesin, somatostatin, and related peptides: actions on thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Roles of Gastrin-Releasing Peptide-Producing Neurons in the Suprachiasmatic Nucleus: Insights into Photic Entrainment and Circadian Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bombesin-like peptide recruits disinhibitory cortical circuits and enhances fear memories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of bombesin on thermoregulatory responses and hypothalamic neuronal activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bombesin-induced hypothermia: possible involvement of cholinergic and dopaminergic receptors in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bombesin receptor subtype‐3‐expressing neurons regulate energy homeostasis through a novel neuronal pathway in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrin-Releasing Peptide Phase-Shifts Suprachiasmatic Nuclei Neuronal Rhythms In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrin-releasing peptide phase-shifts suprachiasmatic nuclei neuronal rhythms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

In vivo animal models for studying Bombesin's effect on tumors

Application Note: Precision Modeling of the Bombesin/GRPR Axis in Oncology

Abstract

The Bombesin (BBN) peptide family, particularly through the Gastrin-Releasing Peptide Receptor (GRPR/BB2), plays a critical role in the autocrine and paracrine regulation of tumor cell proliferation, migration, and angiogenesis. Overexpressed in prostate, breast, and small-cell lung cancers, GRPR represents a high-value target for both molecular imaging and therapeutic intervention.[1][2][3][4] This guide outlines the establishment of robust in vivo xenograft models (specifically the PC-3 prostate model) and details protocols for evaluating BBN analogs. We emphasize the paradigm shift from agonists to antagonists to improve tumor-to-background ratios and mitigate adverse physiological effects.

Introduction: The BBN/GRPR Biological Axis

Bombesin is a tetradecapeptide originally isolated from amphibian skin, with Gastrin-Releasing Peptide (GRP) being its mammalian homolog.[2][5][6] In oncology, the significance of this axis lies in the overexpression of G-protein coupled receptors (GPCRs) specific to these peptides on tumor cell surfaces.

-

Target Receptor: GRPR (BB2 subtype).

-

Mechanism: Binding of BBN/GRP triggers a Gq-coupled signaling cascade, leading to calcium mobilization and activation of the MAPK/ERK pathway, driving mitogenesis.

-

Clinical Relevance: GRPR expression is high in androgen-independent prostate cancer (e.g., PC-3 cells) and ER+ breast cancer, making it a "pan-cancer" marker for specific subtypes.

Model Selection Strategy

To study Bombesin's effects or screen BBN-targeted drugs, the model must exhibit stable, high-density surface expression of GRPR.

| Model Type | Cell Line / Strain | Characteristics | Application |

| Xenograft (Preferred) | PC-3 (Human Prostate) | Androgen-independent; High GRPR density (~250,000 sites/cell ); Aggressive growth. | Gold standard for GRPR-targeted imaging and antagonist therapy. |

| Xenograft | DU-145 (Human Prostate) | Moderate GRPR expression; Androgen-independent. | Comparative studies for receptor density effects. |

| Syngeneic | TRAMP-C1 (Murine) | Derived from TRAMP mice; allows study in immunocompetent hosts. | Immunotherapy combinations involving GRPR.[7] |

| Xenograft | NCI-H69 (SCLC) | Small Cell Lung Cancer; Neuroendocrine origin. | Studying BBN in neuroendocrine tumors. |

Expert Insight: For initial screening of BBN analogs, the PC-3 subcutaneous xenograft in athymic nude mice is the most robust and reproducible system. It minimizes biological noise and provides a clear window for assessing receptor binding specificity.

Experimental Workflow

The following diagram illustrates the critical path for a BBN/GRPR study, from cell culture to molecular validation.

Figure 1: Experimental workflow for evaluating Bombesin analogs in PC-3 xenografts. Note the inclusion of a "Blocking Control" group, which is mandatory for verifying receptor specificity.

Detailed Protocols

Protocol A: Establishment of PC-3 Xenografts

Objective: Generate consistent tumors with high GRPR expression.

-

Cell Preparation:

-

Culture PC-3 cells in F-12K or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[4]

-

Harvest cells at 70-80% confluence (log phase). Critical: Do not over-trypsinize; GRPR proteins are sensitive to enzymatic damage.

-

Wash cells 2x with sterile PBS. Resuspend in PBS at a concentration of

cells/mL.

-

-

Matrigel Formulation:

-

Mix cell suspension 1:1 with Basement Membrane Matrix (Matrigel) on ice. Final concentration:

cells/mL. -

Why? PC-3 cells can form diffuse tumors; Matrigel ensures a solid, vascularized mass suitable for caliper measurement.

-

-

Inoculation:

-

Anesthetize male athymic nude mice (6-8 weeks old) using isoflurane.

-

Inject 100-200 µL (

cells) subcutaneously into the right flank.

-

-

Monitoring:

-

Tumors typically reach 150–300 mm³ (ideal for imaging/therapy start) in 3–4 weeks.

-

Protocol B: Molecular Imaging & Biodistribution (Self-Validating)

Objective: Assess tumor targeting specificity using a radiolabeled antagonist (e.g.,

Reagents:

-

Tracer:

Ga-RM2 (GRPR Antagonist).[8] -

Blocker: Unlabeled Bombesin or RM2 (100 µ g/mouse ).

Steps:

-

Grouping:

-

Group 1 (Experimental): Injection of tracer only.

-

Group 2 (Blocking Control): Co-injection of tracer + 1000-fold molar excess of cold blocker.

-

-

Administration:

-

Inject 3–5 MBq (for PET) or 370 kBq (for biodistribution) via tail vein.

-

-

Uptake Period:

-

Allow 60 minutes for circulation. Keep animals warm to prevent vasoconstriction.

-

-

Imaging/Necropsy:

-

Validation Criteria:

-

The Pancreas (GRPR positive in mice) and Tumor must show high uptake in Group 1.

-

Group 2 must show >80% reduction in Tumor and Pancreas uptake. If blockade is unsuccessful, the uptake is non-specific (e.g., EPR effect), and the experiment is invalid.

-

Protocol C: Therapeutic Efficacy Study

Objective: Determine if BBN antagonists inhibit tumor growth.

-

Randomization: When tumors reach ~150 mm³, randomize mice into groups (n=8-10) to ensure equal average tumor volume.

-

Dosing:

-

Vehicle: Saline i.p. daily.

-

Treatment: RC-3095 (BBN antagonist) at 10 mg/kg, s.c. or i.p., twice daily for 21 days.

-

-

Measurement:

-

Measure tumor volume (

) every 3 days. -

Weigh mice to monitor toxicity (body weight loss >15% requires euthanasia).

-

Data Analysis & Interpretation

Biodistribution Data Template: Quantitative analysis of tissue uptake is the primary endpoint for imaging studies.

| Tissue | Group 1: Tracer (%ID/g) | Group 2: Blocked (%ID/g) | P-Value (t-test) | Interpretation |

| PC-3 Tumor | 15.5 ± 2.2 | 2.1 ± 0.5 | < 0.001 | Specific Binding |

| Pancreas | 25.4 ± 3.1 | 3.0 ± 0.8 | < 0.001 | Validates GRPR status |

| Muscle | 0.5 ± 0.1 | 0.5 ± 0.1 | N.S. | Background reference |

| Kidney | 8.0 ± 1.5 | 7.8 ± 1.2 | N.S. | Renal clearance route |

Key Insight on Agonists vs. Antagonists:

-

Agonists (e.g., AMBA) internalize into cells but often cause severe side effects (smooth muscle contraction) and high retention in the pancreas/gut.

-

Antagonists (e.g., RM2) do not internalize but bind high-affinity sites. They are clinically preferred because they wash out of normal GRPR+ organs (pancreas) faster than the tumor, improving contrast, and do not induce physiological activation.

Mechanistic Visualization: GRPR Signaling

Understanding the downstream effects is crucial when testing BBN agonists vs. antagonists. Agonists activate this pathway; antagonists block it.

Figure 2: The Gq-coupled signaling cascade activated by Bombesin agonists. Antagonists bind GRPR to prevent the initiation of this cascade.

References

-

Cescato, R., et al. (2008). "Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting."[10] Journal of Nuclear Medicine, 49(2), 318–326.[10]

-

Mansi, R., et al. (2009). "Evaluation of a Novel 68Ga-Labeled Gastrin-Releasing Peptide Receptor Antagonist for PET Imaging of Prostate Cancer." Journal of Nuclear Medicine, 50(10), 1710–1717.

-

Zhang, H., et al. (2007). "Molecular Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors in Mice Using 64Cu- and 86Y-DOTA-(Pro1,Tyr4)-Bombesin(1-14).

-

Schroeder, R. P., et al. (2009). "Gastrin-releasing peptide receptor-based targeting of prostate cancer with a 111In-labeled agonist and antagonist." Cancer Biotherapy and Radiopharmaceuticals, 24(1), 73-81.

-

Dumont, R. A., et al. (2013). "Targeting GRPR in prostate cancer: a head-to-head comparison of the agonist 68Ga-BBN and the antagonist 68Ga-RM2." Journal of Nuclear Medicine, 54(Supplement 2), 108.

Sources

- 1. Bombesin functionalized gold nanoparticles show in vitro and in vivo cancer receptor specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Small-Animal PET of Tumors with 64Cu-Labeled RGD-Bombesin Heterodimer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Bombesin receptor-mediated imaging and cytotoxicity: review and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Bombesin Antagonist Based Radiotherapy of Prostate Cancer Combined with WST-11 Vascular Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

Synthesis and Purification of Bombesin-Based Peptides: A Detailed Guide for Researchers

Introduction: The Significance of Bombesin and its Analogs